molecular formula C29H41B B1600032 2-Bromo-9,9-bis(2-ethylhexyl)fluorene CAS No. 355135-07-8

2-Bromo-9,9-bis(2-ethylhexyl)fluorene

Cat. No. B1600032
CAS RN: 355135-07-8
M. Wt: 469.5 g/mol
InChI Key: JAWAIXIROBPNSH-UHFFFAOYSA-N
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Description

“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is a chemical compound with the molecular formula C29H41Br . It is used as an end-capping agent for poly (9,9-dialkylfluorene-2,7-diyl) derivatives in the preparation of spirobifluorene ligands and in the synthesis of altitudinal molecular motors .


Molecular Structure Analysis

The molecular structure of “2-Bromo-9,9-bis(2-ethylhexyl)fluorene” consists of a fluorene core with two bromine atoms attached to the 9th carbon atom and two 2-ethylhexyl groups attached to the 9th carbon atom .


Physical And Chemical Properties Analysis

“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is a liquid at 20 degrees Celsius . It has a molecular weight of 469.55 . The compound has a specific gravity of 1.09 and a refractive index of 1.55 .

Scientific Research Applications

Organic Semiconductors

“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is used as a building block for organic semiconductors . Organic semiconductors are a type of semiconductor whose properties can be altered to suit various applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

[2+2] Cycloaddition Catalyst

This compound has been used in the intermolecular [2+2] cycloaddition reaction . This type of reaction is a fundamental process in organic chemistry, where two alkenes combine to form a cyclobutane.

Fluorenes & Fluorenones

It’s also used in the synthesis of fluorenes and fluorenones . These compounds have a wide range of applications in the field of organic electronics due to their excellent charge transport properties.

Poly(arylene ethynylene)s

“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is used in the synthesis of fluorene-based conjugated poly(arylene ethynylene)s . These polymers have been commercialized in chemical and biological sensors .

Opto-Electronic Devices

The compound is used in the production of opto-electronic devices . These devices, which include light-emitting diodes (LEDs) and solar cells, operate based on the optical and electrical properties of the materials used in their construction.

Electrochromic Devices

It’s also used in the production of electrochromic devices . These devices change color when an electric field is applied, and they have applications in smart windows, displays, and mirrors.

Safety and Hazards

“2-Bromo-9,9-bis(2-ethylhexyl)fluorene” is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromo-9,9-bis(2-ethylhexyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41Br/c1-5-9-13-22(7-3)20-29(21-23(8-4)14-10-6-2)27-16-12-11-15-25(27)26-18-17-24(30)19-28(26)29/h11-12,15-19,22-23H,5-10,13-14,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWAIXIROBPNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460029
Record name 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9,9-bis(2-ethylhexyl)fluorene

CAS RN

355135-07-8
Record name 2-BROMO-9,9-BIS(2-ETHYL-HEXYL)-FLUOREN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-9,9-bis(2-ethylhexyl)fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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